molecular formula C6H12N2O3 B13442982 N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester

Cat. No.: B13442982
M. Wt: 163.19 g/mol
InChI Key: YAYDTYCLARRGKS-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester typically involves the nitrosation of N-methyl-4-aminobutyric acid. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) . The reaction is usually conducted at low temperatures to control the formation of the nitrosamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in a neat form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products Formed

    Oxidation: Methyl-2-oxopropylnitrosamine.

    Reduction: Secondary amines.

    Substitution: Various substituted nitrosamines depending on the nucleophile used.

Mechanism of Action

The carcinogenic effects of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester are primarily due to its ability to form reactive metabolites. These metabolites can interact with DNA, leading to mutations and the initiation of carcinogenesis . The compound is oxidized in the liver to form methyl-2-oxopropylnitrosamine, which is highly reactive and can cause DNA damage . The molecular targets include DNA bases, leading to the formation of adducts that disrupt normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is unique due to its specific structure, which includes a deuterium-labeled methyl ester group. This labeling makes it particularly useful in mass spectrometry studies for the accurate quantification of nitrosamines .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

163.19 g/mol

IUPAC Name

methyl 4-[nitroso(trideuteriomethyl)amino]butanoate

InChI

InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3/i1D3

InChI Key

YAYDTYCLARRGKS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC(=O)OC)N=O

Canonical SMILES

CN(CCCC(=O)OC)N=O

Origin of Product

United States

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